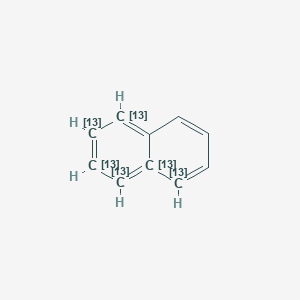

naphthalene

Description

Historical Trajectories in Naphthalene (B1677914) Investigation

The scientific journey of this compound began in the early 19th century. In the early 1820s, two separate reports described a white, crystalline solid with a pungent odor derived from the distillation of coal tar. wikipedia.org In 1819, English chemist and physician John Kidd was the first to extract this compound from coal tar. vedantu.comnumberanalytics.com He proposed the name "naphthaline," as it was derived from "naphtha," a general term for volatile, flammable hydrocarbon liquids. wikipedia.orgguidechem.com

A few years later, in 1826, the renowned scientist Michael Faraday determined this compound's empirical chemical formula. wikipedia.orgekb.egodoo.com However, its molecular structure remained a puzzle for several more decades. It was not until 1866 that German chemist Emil Erlenmeyer proposed the now-familiar structure of two fused benzene (B151609) rings. wikipedia.orgvedantu.comguidechem.com This structure was confirmed three years later by Carl Gräbe. wikipedia.org

Historically, the primary source of this compound was coal tar, a byproduct of coal distillation. guidechem.comijrpr.com In this process, coal tar is heated, and through fractional distillation, an oil containing about 50% this compound is separated. wikipedia.org This crude this compound is then purified through various techniques, including washing with strong acid and sodium hydroxide (B78521) solution, followed by steam distillation. vedantu.com While coal tar remains a significant source, from the 1960s to the 1990s, substantial amounts of this compound were also produced from heavy petroleum fractions during the refining process. wikipedia.org

The discovery and isolation of this compound from coal tar were historically significant as they demonstrated that coal could be a source of valuable chemical compounds, not just a fuel. vedantu.com This realization opened up new avenues for the chemical industry.

| Timeline of Key Historical Events in this compound Research | |

| Year | Discovery/Event |

| Early 1820s | Independent reports of a white solid from coal tar distillation. wikipedia.org |

| 1819 | John Kidd isolates this compound from coal tar and names it "naphthaline". vedantu.comnumberanalytics.com |

| 1826 | Michael Faraday determines the chemical formula of this compound. wikipedia.orgekb.egodoo.com |

| 1866 | Emil Erlenmeyer proposes the structure of two fused benzene rings. wikipedia.orgvedantu.comguidechem.com |

| 1869 | Carl Gräbe confirms the proposed structure of this compound. wikipedia.org |

Contemporary Research Significance of this compound

This compound continues to be a compound of immense interest in modern research due to its versatile applications and the diverse biological activities of its derivatives. ekb.egijrpr.comthieme-connect.com A primary driver of this compound research is its role as a precursor in the synthesis of other chemicals. wikipedia.org The single largest industrial use of this compound is in the production of phthalic anhydride (B1165640), a key intermediate for manufacturing plasticizers, polymers, paints, and resins. wikipedia.orgnumberanalytics.comijrpr.com However, it's worth noting that more phthalic anhydride is now made from o-xylene. wikipedia.org

This compound derivatives are a major focus of contemporary research, with studies exploring their potential in pharmaceuticals, materials science, and agriculture. nih.govontosight.aibiosynth.com For instance, this compound derivatives are being investigated for their anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. ekb.egontosight.aiacs.org Several FDA-approved drugs, such as naproxen (B1676952) (an anti-inflammatory), nafcillin (B1677895) (an antibiotic), and terbinafine (B446) (an antifungal), contain a this compound scaffold. ekb.egijrpr.com

In the field of materials science, research is actively exploring the potential of this compound and its derivatives in the development of novel materials for electronics and energy storage. ijrpr.com For example, this compound-containing copolymers have been synthesized and characterized for their potential use in organic light-emitting diodes (OLEDs). koreascience.kr

Furthermore, modern synthetic methodologies for creating substituted this compound derivatives are an active area of research. thieme-connect.comnih.govresearchgate.net Traditional methods often face challenges in controlling regioselectivity. nih.gov Therefore, developing efficient and selective methods for synthesizing these derivatives is crucial for advancing their applications in various fields. nih.govchemistryviews.org

| Area of Contemporary Research | Specific Focus | Examples of Applications/Derivatives |

| Chemical Synthesis | Precursor for other industrial chemicals. | Phthalic anhydride, surfactants, dyes. wikipedia.orgijrpr.comnih.gov |

| Pharmaceuticals | Development of therapeutic agents. | Naproxen, nafcillin, terbinafine. ekb.egijrpr.com |

| Materials Science | Novel materials for electronics and energy storage. | Organic light-emitting diodes (OLEDs). ijrpr.comkoreascience.kr |

| Agrochemicals | Insecticides and wetting agents. | Naphthalenedisulfonic acids. ijrpr.combiosynth.com |

This compound as a Model Compound in Polycyclic Aromatic Hydrocarbon (PAH) Studies

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. nih.gov They are ubiquitous environmental pollutants, and many are known to be toxic and carcinogenic. nih.govresearchgate.net Due to its relatively simple and well-understood structure, this compound serves as an important model compound for studying the environmental fate and biological effects of the more complex and often more toxic PAHs. nih.govnih.govresearchgate.net

A significant area of research is the biodegradation of PAHs, particularly under anaerobic (oxygen-free) conditions, which are common in sediments and aquifers where these pollutants often persist. nih.gov this compound is the best-studied PAH in this context. nih.govresearchgate.net Research on the anaerobic degradation of this compound by microorganisms, particularly sulfate-reducing bacteria, has provided fundamental insights into the biochemical pathways involved. nih.govresearchgate.net

Studies have shown that the anaerobic degradation of this compound is initiated by a challenging chemical reaction: carboxylation, where a carboxyl group is added to the this compound molecule to form 2-naphthoate. nih.govresearchgate.net The enzyme responsible, this compound carboxylase, is a model for understanding the activation of other non-substituted PAHs. nih.gov Understanding the mechanisms of this compound degradation, from its initial activation to the cleavage of its aromatic rings, provides a framework for predicting and potentially enhancing the bioremediation of environments contaminated with other PAHs like phenanthrene. nih.gov

This compound is also used as a model compound in toxicological studies to understand the mechanisms of PAH-induced toxicity. researchgate.netnih.gov The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans (Group 2B), based on sufficient evidence in animal studies. wikipedia.orgcdc.gov Research into its metabolism and the formation of reactive metabolites like naphthoquinones helps to elucidate the potential health risks associated with exposure to PAHs in general. researchgate.net

| Application as a Model Compound | Area of Study | Key Research Findings |

| Environmental Science | Anaerobic biodegradation of PAHs. | Elucidation of the carboxylation pathway for PAH activation. nih.govnih.govresearchgate.net |

| Toxicology | Understanding mechanisms of PAH toxicity. | Identification of carcinogenic potential and role of metabolites. wikipedia.orgresearchgate.netcdc.gov |

| Astrochemistry | Plasma-driven processes of PAHs in the interstellar medium. | Understanding fragmentation patterns and growth of PAHs. researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C10H8 |

|---|---|

Molecular Weight |

134.13 g/mol |

IUPAC Name |

naphthalene |

InChI |

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i1+1,2+1,5+1,6+1,7+1,9+1 |

InChI Key |

UFWIBTONFRDIAS-VELBCJBZSA-N |

Isomeric SMILES |

C1=CC2=[13CH][13CH]=[13CH][13CH]=[13C]2[13CH]=C1 |

Canonical SMILES |

C1=CC=C2C=CC=CC2=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Naphthalene and Its Derivatives

Catalytic Approaches in Naphthalene (B1677914) Synthesis

The construction of the this compound skeleton through catalytic methods has become a cornerstone of modern organic synthesis. These approaches facilitate the formation of the bicyclic aromatic system from simpler precursors, often with high degrees of control over substitution patterns. The use of transition metal catalysts is particularly prevalent, with palladium, copper, zinc, iron, and rhodium systems demonstrating unique reactivity and utility.

Metal-Catalyzed Reaction Systems

Transition metal catalysis provides powerful tools for the formation of carbon-carbon bonds, which are essential for the annulation reactions that lead to naphthalenes. Each metal catalyst offers a distinct profile of reactivity, allowing for the development of a wide range of synthetic transformations.

Palladium catalysis is a versatile and widely employed strategy for the synthesis of this compound derivatives. These methods often involve the formation of two new carbon-carbon bonds in a single step, providing rapid access to highly substituted naphthalenes. acs.org

One common approach is the palladium-catalyzed carboannulation of internal alkynes. For instance, the reaction of o-allylaryl halides with internal alkynes in the presence of a palladium catalyst affords substituted naphthalenes in good yields. thieme-connect.com Similarly, the annulation of 1-bromo-2-vinylbenzene derivatives with alkynes, catalyzed by palladium acetate, provides an efficient route to substituted naphthalenes. thieme-connect.com A key step in this process is a controllable aryl to vinylic 1,4-palladium migration. researchgate.net

Palladium-catalyzed C-H bond functionalization has also emerged as a powerful tool for the regioselective synthesis of this compound derivatives. anr.fr By using a directing group, specific C-H bonds on the this compound core can be targeted for functionalization. For example, 1-carbonylnaphthalenes can be selectively oxygenated or halogenated at the C8 position using a palladium catalyst. anr.fr The choice of directing group and reaction conditions can be tuned to achieve high regioselectivity. anr.frnih.gov

Furthermore, bimetallic palladium complexes have demonstrated unique catalytic activity in this compound synthesis. A bimetallic Pd(II) dimer, for example, enables the coupling of aryl iodides and methyl ketones to form 1,3-disubstituted naphthalenes. chemrxiv.org This transformation is proposed to proceed through a Pd-catalyzed arylation of the methyl ketone, followed by cyclization with a second equivalent of the ketone. chemrxiv.org

Table 1: Examples of Palladium-Catalyzed this compound Synthesis

| Starting Materials | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| o-Allylaryl halides and internal alkynes | Palladium acetate, triphenylphosphine, triethylamine | Substituted naphthalenes | 60-88 | thieme-connect.com |

| 1-Bromo-2-vinylbenzene derivatives and alkynes | Palladium acetate, cesium acetate | Substituted naphthalenes | Excellent | thieme-connect.com |

| 2-Bromobenzaldehydes and N-sulfonylhydrazones | Palladium catalyst, triphenylphosphine, potassium carbonate | Substituted naphthalenes | Moderate to good | thieme-connect.com |

| Amides and alkynes | Palladium acetate | Highly substituted naphthalenes | 55-97 | rsc.org |

| Aryl iodides and methyl ketones | Bimetallic Pd(II) dimer, silver triflate | 1,3-Disubstituted naphthalenes | 84-89 | chemrxiv.org |

Copper-catalyzed reactions represent another important class of methodologies for the synthesis of naphthalenes. These transformations are often cost-effective and proceed under mild conditions.

A notable example is the copper(I)-catalyzed annulation of o-bromobenzaldehydes with β-ketoesters. rsc.org This reaction, which proceeds in a single step, provides access to substituted naphthalenes in good yields. rsc.orgresearchgate.net The process involves a domino sequence of Knoevenagel condensation, C-arylation, 1,2-addition, and carboxylic acid cleavage. rsc.org This methodology can also be applied to o-iodobenzaldehydes. rsc.org

Another approach involves the copper(I)-catalyzed domino reactions of 3-(2-halobenzyl)pentane-2,4-diones with β-keto esters, malonates, and cyanoacetates, which afford trisubstituted naphthoates and naphthonitriles. d-nb.inforesearchgate.net Additionally, copper-catalyzed tandem reactions involving alkynylation, isomerization, and electrocyclization have been developed for this compound synthesis. researchgate.net The dimerization of ynamines, generated from the reaction of haloalkynes and amines, can also be achieved using a copper catalyst to produce this compound-1,3-diamine derivatives. researchgate.netnih.gov

Table 2: Selected Copper-Catalyzed Reactions for this compound Synthesis

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| o-Bromobenzaldehydes, β-ketoesters | Cu(I), Cs₂CO₃, 2-picolinic acid | Substituted naphthalenes | 71-86% | rsc.org |

| 3-(2-Halobenzyl)pentane-2,4-diones, β-keto esters | Cu(I) | Trisubstituted naphthoates | Up to 85% | researchgate.net |

| Haloalkynes, Amines | Cu(II) | This compound-1,3-diamines | - | nih.gov |

Zinc-catalyzed reactions, while less common than palladium or copper systems, also find application in the synthesis of this compound and its derivatives. Zinc(II) has been shown to catalyze the cyclization of 2-(2-oxo-alkyl)benzketones with alkenes to produce poly-substituted 1,2-dihydrothis compound (B1214177) derivatives. researchgate.netrsc.org In some cases, zinc compounds are used as co-catalysts in systems with other metals, such as iron. rsc.org For instance, the combination of a Ni(II)-complex with zinc dust promotes the aromatic homologation of various directing groups with alkynes to yield highly substituted naphthalenes. researchgate.net

Iron-catalyzed reactions offer an economical and environmentally friendly alternative for this compound synthesis. Iron(III) catalysts have been effectively used in the [4+2] cycloaddition of 2-(2-oxo-alkyl)benzketones with alkynes or enols to generate poly-substituted this compound derivatives in high yields under mild conditions. researchgate.netrsc.orgrsc.org This method is also applicable to the reaction of 2-(2-oxoethyl)-benzaldehydes with alkynes. acs.orgacs.orgnih.gov

Furthermore, iron can catalyze the oxidative [2+2+2] annulation of an arylmagnesium compound with two molecules of an internal alkyne, proceeding through C-H bond activation at low temperatures to form polysubstituted naphthalenes. thieme-connect.comthieme-connect.com Iron catalysts have also been employed in the dearomative syn-dihydroxylation of this compound derivatives, mimicking the action of this compound dioxygenase enzymes. nih.govacs.org Another iron-catalyzed process involves the cross-dehydrogenative coupling of terminal allylic C(sp³)–H bonds with styrene (B11656) C(sp²)–H bonds to synthesize polysubstituted naphthalenes. mdpi.com

Table 3: Iron-Catalyzed Methodologies for this compound Synthesis

| Reactants | Catalyst System | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| 2-(2-Oxo-alkyl)benzketones and alkynes/enols | Fe(III) | [4+2] Cycloaddition | Up to 90% | rsc.orgrsc.org |

| 2-(2-Oxoethyl)-benzaldehydes and alkynes | Fe(III) | Benzannulation | Good | acs.orgacs.org |

| Arylmagnesium compounds and internal alkynes | Fe(acac)₃ | [2+2+2] Annulation | - | thieme-connect.comthieme-connect.com |

| This compound derivatives and H₂O₂ | Biomimetic Iron Catalyst | syn-Dihydroxylation | - | nih.govacs.org |

| 1,2-Arylpropenes and styrene | Iron catalyst | Cross-dehydrogenative coupling | Moderate to good | mdpi.com |

Rhodium catalysts are particularly effective in cycloaddition reactions for constructing the this compound framework. Rhodium(III)-catalyzed synthesis of naphthalenes can be achieved through the coupling of enaminones with alkynes or α-diazo-β-ketoesters. nih.gov This method allows for the integration of reactive functionalities like hydroxyl and aldehyde groups into the newly formed ring system. nih.gov

Another significant application of rhodium catalysis is the oxidative benzannulation of N-pivaloylanilines with internal alkynes, which proceeds via dual C-H bond activation to yield highly substituted naphthalenes. nih.gov Rhodium catalysts are also employed in the oxidative coupling of arylboronic acids with alkynes to produce 1,2,3,4-tetrasubstituted naphthalenes and anthracenes. acs.org Furthermore, rhodium-catalyzed [2+2+2] cycloadditions have been utilized for the enantioselective synthesis of axially chiral 1,8-diarylnaphthalenes. acs.org A regioselective Rh(III)-catalyzed C-H bond naphthylation has also been developed using aryl imidates and oxabicyclic alkenes. rsc.org

Table 4: Overview of Rhodium-Catalyzed this compound Syntheses

| Starting Materials | Catalyst System | Reaction Type | Product Features | Reference |

|---|---|---|---|---|

| Enaminones and alkynes/α-diazo-β-ketoesters | Rh(III) | C-H Functionalization/Cyclization | Integrates hydroxy and aldehyde groups | nih.gov |

| N-Pivaloylanilines and internal alkynes | Rhodium catalyst | Oxidative Benzannulation | Highly substituted naphthalenes | nih.gov |

| Arylboronic acids and alkynes | Rhodium catalyst | Oxidative Coupling | 1,2,3,4-Tetrasubstituted naphthalenes | acs.org |

| 1-Alkynyl-8-arylnaphthalenes and 1,6-diynes | Rh-chiral BINAP catalyst | [2+2+2] Cycloaddition | Axially chiral 1,8-diarylnaphthalenes | acs.org |

| Aryl imidates and oxabicyclic alkenes | Rh(III) | C-H Naphthylation | This compound-substituted aromatic esters | rsc.org |

Lewis Acid-Catalyzed Approaches

Lewis acids are effective catalysts for constructing the this compound framework, often through cyclization and rearrangement reactions. thieme-connect.comthieme-connect.com

Boron trifluoride etherate (BF₃·OEt₂) is a versatile Lewis acid catalyst in this compound synthesis. It can promote the rearrangement of vinylcyclopropenes to form naphthalenes, demonstrating chemoselectivity based on the choice of catalyst. acs.orgresearchgate.net BF₃·OEt₂ is also used to catalyze the one-pot synthesis of polysubstituted naphthalenes from methyl enol ethers and alkynes at room temperature. researchgate.net In another application, it facilitates the dithioacetal-cyclization reaction of 1,8-bis(mercaptomethyl)this compound with carbonyl compounds to produce naphtho[1,8-ef] thieme-connect.comthieme-connect.comdithiocins. oup.com Furthermore, it can be used in combination with other reagents, for example, as part of a composite activating agent in the synthesis of this compound-vinyl-substituted ketone compounds. google.com

Gallium and gold halides are effective Lewis acids for the synthesis of this compound derivatives. thieme-connect.comthieme-connect.com Gallium trichloride (B1173362) catalyzes a tandem reaction involving the ring-opening of epoxides and their subsequent cyclization with alkynes, yielding this compound derivatives with complete regiocontrol. researchgate.net Gold halides, such as AuCl₃ and AuBr₃, are used in [4+2] benzannulation reactions of o-alkynyl(oxo)benzenes with alkynes to afford naphthyl ketone derivatives. researchgate.net Gold(III) chloride, often in combination with a silver salt like AgSbF₆, is also a potent catalyst for the intramolecular benzannulation to form arylthis compound lignan (B3055560) scaffolds. figshare.comacs.org

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Acyl-4-alkoxythis compound |

| 1-Acyl-4-alkylsulfanyl-naphthalene |

| cis-2-Aryl-1,2-dihydronaphthalen-1-ol |

| 2-Arylthis compound |

| Naphthyl ketone |

| Arylthis compound lignan |

| Naphtho[1,8-bc]thiopyran |

| This compound bisimide |

| Spirooxindole |

| Cyclopenta[b]this compound-1,4-dione |

| Naphtho[1,8-ef] thieme-connect.comthieme-connect.comdithiocin |

| 1-Naphthoic acid |

| Boron trifluoride etherate |

| Gallium trichloride |

| Gold(III) chloride |

| Gold(III) bromide |

| Silver triflate |

| Silver hexafluoroantimonate |

| Palladium acetate |

| Platinum(II) chloride |

| Copper(II) acetate |

| Cesium acetate |

| Zinc chloride |

| Triflic acid |

Brønsted Acid-Catalyzed Cyclizations (e.g., Triflic Acid, Trifluoroacetic Acid)

Brønsted acids, particularly strong acids like triflic acid (TfOH) and trifluoroacetic acid (TFA), have emerged as powerful catalysts for the synthesis of naphthalenes. thieme-connect.com These catalysts can promote cyclization reactions under mild conditions, often at room temperature, offering a metal-free alternative to traditional methods. researchgate.netacs.org

One notable application is the triflic acid-catalyzed benzannulation of α-aryl carbonyl compounds with arylalkynes. This reaction proceeds through an electrophilic attack of the carbonyl on the arylalkyne, followed by cyclization to form substituted naphthalenes with high regioselectivity. researchgate.net A similar strategy involves the tandem epoxide rearrangement and annulation with alkynes, also catalyzed by triflic acid, to produce 1-arylnaphthalenes. researchgate.net In this process, the epoxide rearranges to a carbonyl intermediate, which then undergoes annulation with the alkyne. researchgate.net

Researchers have also developed tandem cycloaromatization reactions of this compound-based bisacetals catalyzed by triflic acid in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP). tsukuba.ac.jpresearchgate.net This method allows for the selective synthesis of ortho-fused six-hexagon benzenoids. The use of HFIP as a solvent is crucial as it stabilizes the oxocarbenium ion intermediates formed during the reaction. beilstein-journals.org Furthermore, triflic acid has been employed in the dehydrative aromatization step following a Ni(II)-catalyzed Diels-Alder reaction to synthesize triaxially chiral polysubstituted this compound derivatives. chemistryviews.org

The annulation of benzodiynes promoted by triflic acid provides a step- and atom-economic route to naphthalenyl triflates, which are versatile intermediates for further functionalization through cross-coupling reactions. acs.org In some cases, Brønsted acids can work in concert with metal catalysts. For instance, an Au(I)/Brønsted acid relay system has been used to catalyze the benzannulation of alkynylbenzaldehydes and styrenes. acs.orgnih.gov

Table 1: Examples of Brønsted Acid-Catalyzed this compound Synthesis

| Starting Materials | Catalyst | Key Features | Product Type |

|---|---|---|---|

| α-Aryl carbonyls and arylalkynes | Triflic acid | Room temperature, high regioselectivity researchgate.net | Substituted naphthalenes |

| Arylepoxides and arylalkynes | Triflic acid | Tandem epoxide rearrangement and annulation researchgate.net | 1-Arylnaphthalenes |

| This compound-based bisacetals | Triflic acid in HFIP | Tandem cycloaromatization tsukuba.ac.jpresearchgate.net | Ortho-fused six-hexagon benzenoids |

| Benzodiynes | Triflic acid | Step- and atom-economic acs.org | Naphthalenyl triflates |

| Alkynylbenzaldehydes and styrenes | Au(I)/Brønsted acid | Relay catalysis acs.orgnih.gov | Substituted naphthalenes |

| Isobenzofurans and N-acyl pyrazoles | Ni(II) with Triflic acid | Dehydrative aromatization chemistryviews.org | Triaxially chiral naphthalenes |

Novel Reaction Pathways and Strategies

Regioselective Synthesis of Polysubstituted Naphthalenes

The regioselective synthesis of polysubstituted naphthalenes remains a significant challenge due to the difficulty in controlling substituent placement using classical methods like electrophilic aromatic substitution. rsc.org To address this, various modern synthetic strategies have been developed.

One powerful approach is the benzannulation of haloalkynes, which allows for independent control of halide substitution at multiple positions on the this compound ring. This modularity enables the preparation of a wide array of polyheterohalogenated naphthalenes, which can serve as building blocks for further derivatization via cross-coupling reactions. researchgate.net The regioselectivity of these reactions is often predictable based on the electronic properties of the alkyne substituents. researchgate.net

Palladium-catalyzed carboannulation of internal alkynes is another effective method for producing highly substituted naphthalenes in excellent yields. acs.org This approach forms two new carbon-carbon bonds in a single step and accommodates a variety of functional groups. Similarly, titanium tetrachloride can mediate the annulation of α-aryl-substituted carbonyl compounds with alkynes to regioselectively generate substituted this compound derivatives. capes.gov.br

Electrophilic cyclization of arene-containing propargylic alcohols using reagents like ICl, I₂, and Br₂ offers a mild and regioselective route to polysubstituted naphthalenes. nih.govacs.org This methodology is tolerant of various functional groups. Gold-catalyzed cyclization of 1-arylalka-2,3-dienyl acetates also provides an efficient pathway to polysubstituted naphthalenes. acs.org

Cycloaddition Reactions in this compound Scaffolds

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental in constructing the this compound framework. csir.co.zasigmaaldrich.com A classic example involves the reaction of a conjugated diene with a dienophile to form a six-membered ring, which can then be aromatized to yield a this compound derivative. sigmaaldrich.com

A notable application is the [4+2] cycloaddition of 2-pyrones with aryne intermediates generated from o-silylaryl triflates. This method leads to multisubstituted naphthalenes after a subsequent decarboxylative aromatization. rsc.org This strategy has been used to synthesize diverse naphthalenes, including those with 1,2,3-triazole moieties. rsc.org The Diels-Alder reaction of isobenzofurans, followed by a triflic acid-promoted dehydrative aromatization, has been used to create axially chiral naphthalenes. chemistryviews.org

The hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, is useful for synthesizing heterocyclic analogues of this compound. sigmaaldrich.com Furthermore, the Diels-Alder reaction of 1,3-diarylbenzo[c]furans or cyclopentadienones with tetrathiafulvalene (B1198394) (TTF), followed by acid-mediated cleavage, yields 1,4-diaryl substituted naphthalenes. acs.org While this compound itself is a reluctant diene in Diels-Alder reactions, catalysis with Lewis acids like gallium chloride can facilitate the reaction with dienophiles such as N-phenylmaleimide. semanticscholar.orgresearchgate.net

Brønsted acid-catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with 2-naphthols provides access to this compound-fused cyclopentanes. nih.govfrontiersin.org

Carboannulations and Benzannulations

Carboannulation and benzannulation reactions are powerful strategies for the construction of the this compound core, often involving the formation of multiple carbon-carbon bonds in a single step. thieme-connect.comacs.org

Palladium-catalyzed carboannulation of internal alkynes with o-allylaryl halides is a well-established method. thieme-connect.com However, unsymmetrical alkynes can lead to mixtures of regioisomers. Iron-catalyzed benzannulation of styrenes with 1,2-diarylpropenes or arylacetaldehydes with alkynes provides access to polysubstituted naphthalenes with good to excellent yields and regioselectivity. thieme-connect.com

The Asao-Yamamoto benzannulation, which combines 2-(phenylethynyl)benzaldehydes with alkynes, is particularly effective for synthesizing 2,3-substituted naphthalenes and can tolerate sterically demanding substrates. nih.gov This reaction's regioselectivity is influenced by the electronic character of the alkyne. nih.gov Copper triflate in the presence of trifluoroacetic acid can catalyze the benzannulation of 1-aryl-2-haloacetylenes and 2-(phenylethynyl)benzaldehydes. thieme-connect.com Zinc chloride has also been used to catalyze the [4+2] benzannulation of 2-ethynylbenzaldehydes and alkynes. thieme-connect.com

Nickel-catalyzed [2+2+2] benzannulation of alkynes with various directing groups offers a route to highly substituted naphthalenes via C-X bond cleavage, alkyne insertion, and C-H activation. rsc.org

Electroannulations and Electro-catalyzed Routes

Electrochemical methods offer a sustainable and efficient alternative for synthesizing this compound derivatives, often avoiding the need for stoichiometric chemical oxidants. chinesechemsoc.orgresearchgate.net Rhodaelectro-catalyzed C-B/C-H [2+2+2] cyclization of boronic acids provides access to polycyclic aromatic hydrocarbons, including naphthalenes, with broad functional group tolerance in a user-friendly undivided cell setup. chinesechemsoc.org

The electrochemical carboxylation of this compound with CO₂ has been revisited, showing that using electron-deficient naphthalenes in the presence of a redox mediator can lead to trans-1,2-disubstituted 1,2-dihydrothis compound derivatives. acs.org

Skeletal Editing and Transmutation Reactions (e.g., Nitrogen-to-Carbon)

Skeletal editing has emerged as a revolutionary strategy for the direct modification of aromatic cores, allowing for the transmutation of atoms within the ring structure. bioascent.com This approach can dramatically alter a molecule's properties and provides access to analogues that would otherwise require lengthy de novo synthesis. acs.org

A significant advancement in this area is the nitrogen-to-carbon (N-to-C) transmutation of isoquinolines to form substituted naphthalenes. researchgate.netnih.govresearchgate.net This reaction is inspired by the Wittig reaction and uses an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. The key transformation involves the ring-opening of the isoquinoline (B145761) to form a triene intermediate, which then undergoes a 6π-electrocyclization and elimination to yield the this compound product. researchgate.netnih.gov This method also facilitates the synthesis of ¹³C-labeled naphthalenes. nih.gov

Another approach involves the N-to-C single atom swap in pyridine (B92270) and quinoline (B57606) N-oxides using a sulfoxide (B87167) under basic conditions. chinesechemsoc.org This one-step process precisely replaces the N-O motif with a C-H group. The mechanism involves dearomatization and subsequent rearomatization. chinesechemsoc.org

Furthermore, the transmutation of unactivated arenes can be achieved through a (3+2) cycloaddition with 1,3-diaza-2-azoniaallene cations, followed by a (4+2) cycloaddition-cycloreversion cascade with a dienophile. This sequence results in the exchange of a two-carbon fragment from the original aromatic ring with one from the dienophile, providing a novel disconnection for this compound synthesis. chemrxiv.orgchemrxiv.org

Cross-Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for the formation of C-C bonds, including the synthesis of substituted naphthalenes. thieme-connect.com This approach avoids the need for pre-functionalized starting materials by directly coupling C-H bonds.

One notable advancement is the use of iron catalysis in a tandem cross-dehydrogenative coupling and benzoannulation process. rsc.org This method allows for the synthesis of polysubstituted this compound derivatives from simple 1,2-aryl-propenes and styrenes. rsc.org The reaction proceeds via the coupling of a terminal allylic C(sp³)-H bond to a C(sp²)-H bond of styrene, followed by cyclization to form the this compound ring system. rsc.org

Hypervalent iodine reagents have also been employed to facilitate CDC reactions for this compound synthesis. For instance, phenyliodine(III) bis(trifluoroacetate) (PIFA) in the presence of boron trifluoride etherate (BF₃·OEt₂) promotes the highly regioselective cross-coupling of naphthalenes with electron-rich arenes, such as mesitylene (B46885) derivatives, at the C2-position to form biaryls. rsc.org Perfluorinated hypervalent iodine compounds have been shown to be highly efficient in the coupling of this compound ethers with other aromatic ethers, preventing undesired side reactions like homodimerization or overoxidation. sci-hub.se

Below is a table summarizing selected cross-dehydrogenative coupling reactions for the synthesis of this compound derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Ref. |

| 1,2-Aryl-propene | Styrene | Iron catalyst | Polysubstituted this compound | rsc.org |

| This compound | Mesitylene derivative | PIFA / BF₃·OEt₂ | 2-Aryl-naphthalene | rsc.org |

| This compound ether | Aromatic ether | Perfluorinated hypervalent iodine reagent | Biaryl ether | sci-hub.se |

Mechanistic Investigations of this compound Forming Reactions

Understanding the mechanisms of this compound formation is crucial for controlling its synthesis and for applications in fields like combustion chemistry and astrophysics. The formation of this compound and its derivatives is highly dependent on conditions such as temperature and pressure. nih.govuoa.gracs.org

Several key mechanistic pathways have been identified:

Hydrogen-Abstraction-Acetylene-Addition (HACA) Routes: This is a prominent mechanism in combustion environments for the growth of polycyclic aromatic hydrocarbons (PAHs), including this compound. nih.govuoa.gracs.org The process involves the abstraction of a hydrogen atom from an aromatic ring, followed by the addition of acetylene (B1199291) (C₂H₂) and subsequent cyclization and aromatization steps. acs.org

Radical Recombination: The recombination of cyclopentadienyl (B1206354) radicals is another pathway that can lead to the formation of the this compound skeleton, particularly in combustion processes. nih.govuoa.gracs.org

Reactions of Phenyl and Benzyl (B1604629) Radicals: The reaction of the phenyl radical (C₆H₅) with vinylacetylene (C₄H₄) or 1,3-butadiene (B125203) can form this compound or dihydrothis compound, respectively, especially under astrochemical conditions. nih.govuoa.gracs.org Similarly, the reaction between benzyl (C₇H₇) and propargyl (C₃H₃) radicals has been proposed as a significant contributor to this compound formation in flames. acs.org

The complexity of these reaction networks is vast, with numerous potential isomers and radical species involved. uoa.gr Theoretical studies focusing on potential energy surfaces and reaction rate constants, combined with experimental data from molecular beams and pyrolytic reactors, are essential for elucidating these intricate formation pathways. nih.govuoa.grosti.gov

Synthesis of this compound-Containing Natural Products and Analogues

This compound-containing natural products, while not abundant, exhibit a wide range of biological activities, making them attractive targets for synthetic chemists. chemistryviews.org Synthetic strategies often involve the construction of the this compound core from substituted benzene (B151609) precursors or, more directly, the functionalization of simple this compound derivatives. chemistryviews.orgnih.gov

Key approaches include:

Annulation Reactions: Traditional methods like the Friedel-Crafts reaction on this compound precursors often lead to challenges in regioselectivity. nih.gov To overcome this, cyclization reactions such as the Dieckmann-type cyclization of β-diketoesters have been employed, for example, in the synthesis of precursors to the naphtho-γ-pyrone rubrofusarin. nih.gov

Regioselective C-H Functionalization: More modern approaches utilize regioselective C-H activation to directly introduce substituents onto the this compound scaffold. For instance, a transient ligand strategy has been successfully used for the peri- or ortho-C-H methylation of 1-naphthaldehydes. This was a key step in the total synthesis of the natural products dehydrocacalohastine and musizin from commercially available this compound derivatives like 1-bromonaphthalen-2-ol and this compound-1,8-diol. chemistryviews.orgresearchgate.net

The table below highlights examples of this compound-containing natural products and the key synthetic strategies used to obtain them.

| Natural Product | Precursor/Starting Material | Key Synthetic Step/Strategy | Overall Yield | Ref. |

| Dehydrocacalohastine | 1-Bromonaphthalen-2-ol | Regioselective peri-C-H methylation | 8.9% (8 steps) | chemistryviews.org, researchgate.net |

| Musizin | This compound-1,8-diol | Regioselective ortho-C-H methylation | up to 27% (8 steps) | chemistryviews.org, researchgate.net |

| Guieranone A (analogue precursor) | Methyl 3,5-dimethoxyphenylacetate | Acylation with anhydride (B1165640) and Dieckmann-type cyclization | N/A | nih.gov |

| Rubrofusarin (analogue precursor) | β-diketoester | High-temperature cyclization | 18% | nih.gov |

Isotopic Labeling Strategies for this compound (e.g., ¹³C-Labeled Naphthalenes)

Isotopically labeled naphthalenes are invaluable tools for a variety of scientific applications, including mechanistic studies, metabolic tracing, and advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. armar-europa.devulcanchem.comasm.org The synthesis of these labeled compounds requires strategic planning, often starting from simple, commercially available labeled building blocks. acs.orgsoton.ac.uk

Convergent synthetic pathways have been developed for the efficient synthesis of uniformly ¹³C-labeled (U-¹³C) naphthalenes from U-¹³C-benzene. nih.govrsc.org Specific labeling at designated positions is also a common requirement.

Notable examples of isotopic labeling include:

[1-¹³C]this compound: This isotopologue has been synthesized and used as a model contaminant to trace the degradation pathways and biomass incorporation of this compound by thermophilic bacteria. asm.org The synthesis was achieved using the method of Staab and Haenel, with the final product purified by column chromatography. asm.org

This compound-1,2,3,4-¹³C₄: This compound is synthesized via a multi-step process that can involve a Friedel-Crafts acylation of a ¹³C-labeled benzene precursor with succinic anhydride, followed by cyclization and dehydrogenation steps. vulcanchem.com

This compound-d₈: The fully deuterated form of this compound is widely used as a solvent and reference standard in NMR spectroscopy, enhancing the accuracy of structural and quantitative analyses. armar-europa.de

The table below details specific isotopically labeled this compound compounds and their synthetic precursors.

| Labeled Compound | Labeled Precursor(s) | Key Reaction Type | Isotopic Purity | Ref. |

| [1-¹³C]this compound | Not specified | Method of Staab and Haenel | >98% | asm.org |

| This compound-1,2,3,4-¹³C₄ | Benzene-¹³C₆, Succinic anhydride | Friedel-Crafts acylation, Cyclization | >99% | vulcanchem.com |

| Octa-alkoxy-naphthalene-¹³C₂-dₓ | Ethynyltrimethylsilane-¹³C₂, Squaric acid, Deuterated alkyl halides | Cyclobutenone rearrangements | N/A | acs.org |

| Uniformly ¹³C-labeled this compound | U-¹³C-Benzene | Convergent synthetic pathways | N/A | nih.gov |

Environmental Distribution, Fate, and Transport of Naphthalene

Primary Environmental Compartmentation and Partitioning Dynamics

The environmental behavior of naphthalene (B1677914) is largely governed by its physicochemical properties, including its moderate water solubility, moderate to high volatility, and lipophilic nature. industrialchemicals.gov.au These characteristics influence its movement and persistence in the atmosphere, aquatic systems, and terrestrial environments.

A standard multimedia partitioning (fugacity) model, assuming equal and continuous emission to air, water, and soil, predicts that the majority of this compound will partition to soil (86.6%) and water (11.5%), with smaller amounts in the air (0.9%) and sediment (1.0%). industrialchemicals.gov.au However, if 100% of the release is to the air, the model predicts that 90% will remain in the atmosphere. industrialchemicals.gov.au

Atmospheric Distribution and Volatilization Processes

This compound is a solid that readily sublimes, or transitions directly from a solid to a gas, under ambient conditions. industrialchemicals.gov.aujiscmail.ac.uk This volatility is a key factor in its atmospheric distribution. industrialchemicals.gov.au Once released into the atmosphere, most this compound exists in the vapor phase. cdc.gov Due to its short half-life in the air, long-range transport is considered unlikely. industrialchemicals.gov.au

The primary removal process for vapor-phase this compound in the atmosphere is through reactions with photochemically-produced hydroxyl radicals and nitrate (B79036) radicals. nih.gov The estimated half-lives for these reactions are 14-16 hours and 60 hours, respectively. nih.gov Deposition from the atmosphere to surface water and soil is expected to be slow. cdc.gov

Ambient air concentrations of this compound vary significantly depending on the proximity to emission sources. In rural areas, concentrations are generally low, while urban and industrial areas exhibit higher levels. industrialchemicals.gov.aucdc.gov For instance, measured ambient air concentrations in rural Sweden ranged from 3–98 ng/m³, whereas near urban and industrial areas, the range was 9–193 ng/m³. industrialchemicals.gov.au

Aquatic System Partitioning (Surface Water, Groundwater, Sediments)

In aquatic environments, this compound can exist in several forms: as a dissolved solute, within micelles, or adsorbed to dissolved or colloidal organic matter. industrialchemicals.gov.au Its Henry's Law constant indicates a moderate to high volatility from water and moist soil. industrialchemicals.gov.au Consequently, volatilization is a significant process for this compound loss from surface waters, with a half-life of approximately 7 hours in water up to 1 meter deep. europa.eu

This compound demonstrates a strong tendency to adsorb to sediments and suspended solids in the water column. industrialchemicals.gov.au The solid-liquid partition coefficients (Kd) for this compound oligomers have been found to be in the range of 10² to 10⁴ L/kg in wastewater, sewage sludge, suspended solids, and river water samples. acs.org Biodegradation in aquatic ecosystems is generally rapid under aerobic conditions but slows considerably under anaerobic conditions, with half-lives estimated between 25 and 258 days. industrialchemicals.gov.au

Terrestrial Distribution in Soil Matrices

When released to soil, this compound's fate is influenced by several processes, including volatilization, biodegradation, and sorption to soil particles. orst.edu It has a moderate binding affinity for the organic components of soil, as indicated by its mean organic carbon-normalized adsorption coefficient (Koc) of 871 L/kg. industrialchemicals.gov.au This suggests low mobility in most soils, except for sandy soils with low organic carbon content. industrialchemicals.gov.au

Volatilization from the soil surface is a significant loss pathway, with the rate decreasing with increasing soil depth. orst.edu The effective half-life for volatilization from soil at a depth of 1 cm is modeled to be 1.1 days, increasing to 14.0 days at 10 cm. orst.edu Biodegradation is also a key removal process, with estimated half-lives ranging from 17 to 48 days. industrialchemicals.gov.au However, the rate can be much faster in soils previously contaminated with other polycyclic aromatic hydrocarbons. epa.gov The interaction with the soil matrix can reduce the amount of this compound available for dermal penetration, with higher clay content soils showing a greater reduction. umass.edu

Anthropogenic and Natural Emission Sources

This compound enters the environment from both natural and human-related activities. cdc.govalberta.ca While it occurs naturally in fossil fuels like petroleum and coal, anthropogenic sources are far more significant contributors to environmental concentrations. alberta.canih.gov

Combustion-Derived Emissions (Vehicle Exhaust, Industrial Processes, Biomass Burning)

The incomplete combustion of organic matter is a major source of this compound emissions. industrialchemicals.gov.aunih.gov This includes:

Vehicle Exhaust: In urban areas, vehicle exhaust is the dominant source of atmospheric this compound. industrialchemicals.gov.aucdc.gov Both gasoline and diesel engines contribute significantly to these emissions. nih.govcapes.gov.br It is estimated that approximately 620 milligrams of this compound are produced for every kilogram of diesel fuel combusted. industrialchemicals.gov.au

Industrial Processes: A significant portion of industrial this compound emissions comes from the chemical industry, particularly from the production of phthalic anhydride (B1165640), and the primary metals industry. nih.gov Other industrial sources include coal tar and coke production, petroleum refining, and wood preserving operations. alberta.catpsgc-pwgsc.gc.ca

Biomass Burning: Forest fires and the domestic burning of wood and other biomass release large quantities of this compound and other polycyclic aromatic hydrocarbons into the atmosphere. industrialchemicals.gov.aucdc.gov In Canada, it was estimated that forest fires accounted for 47% of the total PAH emissions, releasing an estimated 2000 tonnes annually. industrialchemicals.gov.au

Industrial Chemical Releases and Spills

Direct releases of this compound into the environment can occur from industrial facilities that produce or use the chemical. delaware.gov According to the U.S. Environmental Protection Agency (EPA), an estimated 230 mg of this compound are emitted to the air for every kilogram produced or stored. industrialchemicals.gov.au Spills and effluents from industries such as coal-tar production and wood preservation are also notable sources of this compound in waterways. cdc.gov In 2023, the U.S. Toxics Release Inventory reported approximately 1,037,410 pounds of this compound released to the air, 5,650 pounds to surface water, and 690,277 pounds to land from domestic manufacturing and processing facilities. cdc.govcdc.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈ | researchgate.net |

| Melting Point | 80.5 °C | researchgate.net |

| Boiling Point | 218 °C | researchgate.net |

| Vapor Pressure | 0.087 mmHg at 25 °C | researchgate.net |

| Water Solubility | 31 mg/L at 20 °C | cdc.gov |

| Henry's Law Constant | 4.4x10⁻⁴ atm-m³/mol | cdc.gov |

| log Kow | 3.3 | industrialchemicals.gov.au |

| log Koc | 2.60 to 3.0 | alberta.ca |

Table 2: Estimated Environmental Distribution of this compound (Level III Fugacity Model)

| Compartment | Percentage | Source |

|---|---|---|

| Soil | 86.6% | industrialchemicals.gov.au |

| Water | 11.5% | industrialchemicals.gov.au |

| Air | 0.9% | industrialchemicals.gov.au |

| Sediment | 1.0% | industrialchemicals.gov.au |

Natural Inputs and Background Levels

This compound is a naturally occurring compound, primarily originating from the incomplete combustion of organic materials. claire.co.ukbund.de Significant natural sources include forest fires and volcanic eruptions. nih.goviarc.fr It is also a natural component of fossil fuels like crude oil and coal tar, where it can be present in concentrations of up to 1.3% and 11% by weight, respectively. nih.goviarc.fr

Due to these natural and anthropogenic inputs, this compound is ubiquitous in the environment, with background levels detectable in various media. bund.de Environmental concentrations of this compound are highly dependent on the proximity to urban and industrial areas. industrialchemicals.gov.au In 2022, the average concentration of this compound in 32 ambient air samples across the United States was 0.02 µg/m³. cdc.gov In more remote areas, such as rural Sweden, ambient air concentrations have been measured in the range of 3–98 ng/m³, while in urban and industrial areas, these levels are higher, ranging from 9–193 ng/m³. industrialchemicals.gov.au Near industrial sources like coking coal plants, concentrations can be significantly elevated, with levels up to 22,400 ng/m³ detected 100 meters downwind. industrialchemicals.gov.au

In aquatic environments, this compound has been detected at low concentrations. An analysis of data from the U.S. Environmental Protection Agency's STORET database found this compound in 7% of 630 ambient water samples, with a median concentration of less than 10 µg/L. nih.gov More recent data from 2022 in the United States showed average concentrations of 0.04 µg/L in surface water. cdc.gov In soil and sediment, the average concentrations across the United States in 2022 were 4.08 µg/kg and 5.96 µg/kg, respectively. cdc.gov

| Environmental Compartment | Location | Concentration Range/Average |

| Air | United States (2022 average) | 0.02 µg/m³ cdc.gov |

| Air | Rural Sweden | 3–98 ng/m³ industrialchemicals.gov.au |

| Air | Urban/Industrial Sweden | 9–193 ng/m³ industrialchemicals.gov.au |

| Air | Downwind of a coking plant (USA) | up to 22,400 ng/m³ industrialchemicals.gov.au |

| Surface Water | United States (STORET database) | Median < 10 µg/L nih.gov |

| Surface Water | United States (2022 average) | 0.04 µg/L cdc.gov |

| Soil | United States (2022 average) | 4.08 µg/kg cdc.gov |

| Sediment | United States (2022 average) | 5.96 µg/kg cdc.gov |

Environmental Transformation Pathways

Once released into the environment, this compound undergoes various transformation processes that determine its persistence and fate. These pathways include abiotic and biotic mechanisms.

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a substance by non-living chemical and physical processes. For this compound, these processes are significant in its environmental transformation.

Photochemical degradation, or photolysis, is a key pathway for the breakdown of this compound in the environment, particularly in the atmosphere and surface waters. researchgate.net This process can occur through two main mechanisms:

Direct Photolysis: this compound can directly absorb sunlight, which excites its molecules to a higher energy state, leading to chemical decomposition. researchgate.netresearchgate.net Studies have shown that this compound is susceptible to direct photolysis. researchgate.net The rate of direct photolysis can be influenced by the medium, with it proceeding more rapidly at the air-ice interface compared to the air-water interface. acs.orgnih.gov

Indirect Photolysis: This process involves other chemical species, known as photosensitizers, that absorb sunlight and then transfer that energy to this compound, causing it to degrade. researchgate.net In natural waters, dissolved organic matter (DOM), such as humic and fulvic acids, can act as photosensitizers, producing reactive oxygen species that degrade this compound. researchgate.netresearchgate.net The presence of nitrate can also lead to the formation of hydroxyl radicals upon photolysis, which in turn can degrade this compound. nih.gov However, at high concentrations, DOM can also have an inhibitory effect by screening light and competing for radicals. researchgate.net

The photodegradation of this compound can lead to the formation of various intermediate products, including 1-naphthol (B170400) and 1,4-naphthalenedione. researchgate.net

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. In the context of this compound, hydrolysis is generally not considered a significant degradation pathway under typical environmental conditions. google.comgoogle.com this compound itself is a stable aromatic hydrocarbon and does not readily react with water. However, some derivatives of this compound, such as this compound sulfonic acids, can undergo hydrolysis under specific conditions, often at elevated temperatures and in the presence of strong acids. google.comacs.org For instance, α-naphthalenesulfonic acid can be hydrolyzed in a this compound-sulfonating mixture by treatment with water vapor. google.com Similarly, certain this compound diimides can undergo hydroxide-catalyzed hydrolysis. researchgate.net

In the atmosphere, the primary degradation pathway for this compound is its reaction with photochemically produced hydroxyl radicals (•OH). claire.co.ukresearchgate.net This reaction is rapid and is the main determinant of this compound's short atmospheric lifetime. claire.co.ukindustrialchemicals.gov.au The estimated atmospheric half-life of this compound due to this reaction is less than one day. claire.co.uk

The reaction is initiated by the addition of the hydroxyl radical to the this compound molecule, primarily at the C1 position, forming a C₁₀H₈-1-OH radical. researchgate.netrsc.org This initial adduct then reacts with molecular oxygen (O₂) to form a peroxy radical. researchgate.netrsc.org Subsequent reactions can lead to the formation of various products, including 1-naphthol and 2-formylcinnamaldehyde. researchgate.netnih.gov The formation yield of 2-formylcinnamaldehyde is dependent on the concentration of nitrogen dioxide (NO₂). nih.gov The atmospheric oxidation of this compound is a complex process that can also lead to the formation of secondary organic aerosols (SOA), which can undergo further photochemical aging. rsc.orgrsc.org

| Degradation Pathway | Description | Key Factors | Significance |

| Direct Photolysis | Direct absorption of sunlight leading to degradation. researchgate.netresearchgate.net | Sunlight intensity, medium (air, water, ice). acs.orgnih.gov | Important in surface waters and on surfaces. researchgate.net |

| Indirect Photolysis | Degradation initiated by photosensitizers like DOM and nitrate. researchgate.netresearchgate.net | Concentration of DOM and nitrate. researchgate.netnih.gov | A major pathway in natural waters. researchgate.net |

| Hydrolysis | Reaction with water. | Generally not significant for this compound itself under normal environmental conditions. google.comgoogle.com | Can be relevant for certain this compound derivatives. acs.orgresearchgate.net |

| Atmospheric Reaction with •OH | Rapid reaction with hydroxyl radicals in the atmosphere. claire.co.ukresearchgate.net | Concentration of •OH radicals. researchgate.net | The dominant removal process in the atmosphere. claire.co.ukindustrialchemicals.gov.au |

Biogeochemical Cycling and Persistence in Ecosystems

The biogeochemical cycling of this compound involves its transport, transformation, and ultimate fate within various ecosystems. While abiotic processes play a crucial role in its initial breakdown, biotic processes, particularly microbial degradation, are also significant.

This compound is considered to be rapidly biodegradable in aquatic ecosystems under aerobic conditions. industrialchemicals.gov.au In soil, the rate of biodegradation can be more variable, but it is generally not expected to persist, with estimated biodegradation half-lives ranging from 17 to 48 days. industrialchemicals.gov.au However, under anaerobic conditions, the degradation of this compound is significantly slower. asm.org Some studies have shown that this compound can be degraded anaerobically under sulfate-reducing conditions in contaminated marine sediments. nih.gov

The presence of soil fauna can influence the biogeochemical cycling of organic matter, and the application of this compound as a biocide in some studies has been shown to have non-target effects on processes like soil nitrogen mineralization. plos.orgd-nb.info The persistence of this compound in the environment is generally low due to the combination of rapid atmospheric photooxidation and biodegradation in water and soil. industrialchemicals.gov.au It is not expected to undergo long-range transport due to its short atmospheric half-life. industrialchemicals.gov.au While this compound can be taken up by aquatic organisms, it is not expected to significantly bioconcentrate or bioaccumulate in the food chain. cdc.govhaltermann-carless.com

Microbial Biodegradation and Bioremediation of Naphthalene

Microbial Communities Involved in Naphthalene (B1677914) Degradation

A wide variety of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade this compound. These microbes are found in diverse environments, from pristine ecosystems to sites contaminated with coal tar, petroleum, and crude oil. frontiersin.orgnih.gov

Numerous bacterial species are known to break down this compound. Among the most extensively studied are members of the genera Pseudomonas, Bacillus, and Rhodococcus. nih.govresearchgate.net

Pseudomonas : This genus is frequently reported for its ability to degrade this compound and its derivatives. frontiersin.org Strains like Pseudomonas putida and Pseudomonas fluorescens are well-documented this compound degraders. nih.gov Pseudomonas species often carry plasmids that contain the genes for this compound degradation. mdpi.com For instance, the NAH7 plasmid from Pseudomonas putida G7 is a classic model for studying the genetic basis of this process. mdpi.com

Bacillus : Several species within the Firmicutes phylum, including Bacillus, are capable of degrading this compound. nih.gov For example, Bacillus thermoleovorans can utilize this compound as its sole carbon and energy source, and interestingly, it employs a slightly different initial degradation step compared to many mesophilic bacteria. frontiersin.orgnih.govethz.ch Other identified species include Bacillus licheniformis and Bacillus sonorensis. nih.gov

Rhodococcus : Belonging to the Actinobacteria, various Rhodococcus species are effective in this compound catabolism. nih.gov Rhodococcus sp. strain B4, for example, can grow on this compound and utilizes both salicylate (B1505791) and gentisate as intermediates in its degradation pathway. nih.gov In contrast to Pseudomonas, salicylate does not act as an inducer for the this compound degradation genes in this particular Rhodococcus strain. nih.gov

Fungi, such as Aspergillus glaucus, have also been shown to degrade this compound. One study demonstrated that an Antarctic strain of A. glaucus could reduce this compound concentration by over 66% in 15 days, identifying intermediates like salicylic acid and catechol. mdpi.com

The use of microbial consortia, or mixed cultures of different microorganisms, often proves more effective for bioremediation than the application of single, pure cultures. frontiersin.org This enhanced efficiency stems from the synergistic actions of different microbial species, which may have complementary metabolic pathways. frontiersin.org

Studies have shown that bacterial consortia can achieve high removal rates of this compound, with some consortia from oil-contaminated soils degrading over 95% of the compound. researchgate.net The combination of different bacteria can also improve the degradation of more complex mixtures of pollutants often found alongside this compound. nih.gov For instance, a consortium of degrading bacteria combined with corn plants significantly enhanced the removal of both this compound and phenanthrene from contaminated soil. mdpi.com The cooperative nature of consortia can lead to a more complete mineralization of pollutants into non-toxic products like carbon dioxide and water. nih.govnih.gov

Biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix of extracellular polymeric substances. The formation of biofilms can play a significant role in the biodegradation of this compound, particularly under challenging environmental conditions. frontiersin.org

In microaerophilic (low oxygen) environments, the development of a biofilm structure around this compound crystals has been observed. researchgate.net This structure allows the bacteria to position themselves optimally with respect to the toxic carbon source. researchgate.net For example, the bacterium Starkeya was able to form a biofilm around this compound, facilitating its degradation. researchgate.net Photosynthetic purple bacteria have also been noted for their biofilm-forming capabilities in degrading aromatic hydrocarbons like this compound in oxygen-limited settings. vjs.ac.vn Biofilms can protect the microbial community from toxic substances and create a localized environment with favorable conditions for the enzymatic reactions required for degradation.

Biochemical Pathways of this compound Catabolism

Microorganisms have evolved specific biochemical pathways to break down the stable aromatic structure of this compound. The initial steps in these pathways involve the introduction of oxygen atoms to increase the molecule's reactivity.

In the presence of oxygen, aerobic biodegradation is the most common and efficient process for this compound removal. hyhpesticide.com The degradation begins with an attack on one of the aromatic rings by oxygenase enzymes. mdpi.com

The initial sequence of reactions that converts this compound to the key intermediate, salicylate, is commonly referred to as the "upper pathway". frontiersin.orgnih.govmdpi.com This pathway is well-characterized in many bacteria, particularly in Pseudomonas species. nih.gov

The key enzymatic steps are as follows:

This compound to cis-1,2-Dihydroxy-1,2-dihydrothis compound : The process is initiated by a multi-component enzyme system called this compound dioxygenase (NDO). This enzyme catalyzes the addition of two oxygen atoms to one of the aromatic rings of this compound, forming (+)-cis-(1R,2S)-dihydroxy-1,2-dihydrothis compound, also known as cis-naphthalene dihydrodiol. frontiersin.orgnih.govhyhpesticide.com

cis-1,2-Dihydroxy-1,2-dihydrothis compound to 1,2-Dihydroxythis compound : The cis-naphthalene dihydrodiol is then converted by a dehydrogenase enzyme to 1,2-dihydroxythis compound. frontiersin.orgnih.gov

1,2-Dihydroxythis compound to 2-Hydroxychromene-2-carboxylic acid : A ring-cleavage dioxygenase, 1,2-dihydroxythis compound dioxygenase, breaks open the aromatic ring of 1,2-dihydroxythis compound to produce 2-hydroxychromene-2-carboxylic acid. frontiersin.orgnih.gov

2-Hydroxychromene-2-carboxylic acid to trans-o-Hydroxybenzylidene-pyruvate : This intermediate is then acted upon by an isomerase to form trans-o-hydroxybenzylidene-pyruvate. frontiersin.org

trans-o-Hydroxybenzylidene-pyruvate to Salicylaldehyde (B1680747) and Pyruvate (B1213749) : A hydratase-aldolase enzyme cleaves this compound, yielding salicylaldehyde and pyruvate. frontiersin.orgnih.gov The pyruvate can directly enter the central metabolic pathways of the cell. nih.gov

Salicylaldehyde to Salicylate : Finally, an NAD+-dependent salicylaldehyde dehydrogenase oxidizes salicylaldehyde to produce salicylate (salicylic acid). frontiersin.orgnih.gov

This conversion of this compound to salicylate is a common route for a majority of this compound-degrading microbes. frontiersin.orgnih.gov From salicylate, the "lower pathway" continues the degradation process, eventually funneling the carbon into the tricarboxylic acid (TCA) cycle. researchgate.netmdpi.com

Aerobic Degradation Pathways

Upper Pathway: this compound to Salicylate

This compound Dioxygenase and Ring Hydroxylation

The aerobic biodegradation of this compound is most commonly initiated by a multi-component enzyme system known as this compound dioxygenase (NDO). nih.govoup.com NDO is a type of ring-hydroxylating dioxygenase that catalyzes the stereospecific incorporation of both atoms of molecular oxygen into the aromatic nucleus of this compound. oup.comebi.ac.uk This initial oxidation step results in the formation of cis-(1R,2S)-dihydroxy-1,2-dihydrothis compound, also known as cis-naphthalene dihydrodiol. nih.govoup.com

The NDO enzyme system is composed of three protein components: a reductase that accepts electrons from NAD(P)H, a ferredoxin, and a terminal oxygenase which contains a Rieske [2Fe-2S] cluster and a mononuclear non-heme iron center. oup.comebi.ac.uk Electrons are transferred from NAD(P)H through the reductase and ferredoxin components to the terminal oxygenase, which then activates molecular oxygen for the attack on the this compound ring. oup.comresearchgate.net This initial hydroxylation is a crucial step as it destabilizes the aromatic structure, making the molecule more susceptible to further enzymatic degradation. frontiersin.org this compound dioxygenase exhibits a broad substrate specificity, capable of oxidizing a variety of other aromatic hydrocarbons. oup.comethz.ch

Table 1: Key Enzymes in the Upper Pathway of this compound Degradation

| Enzyme | Abbreviation | Function | Product |

|---|---|---|---|

| This compound Dioxygenase | NDO | Initial oxidation of the aromatic ring | cis-(1R,2S)-dihydroxy-1,2-dihydrothis compound |

| cis-1,2-dihydro-1,2-dihydroxythis compound dehydrogenase | --- | Aromatization of the dihydrodiol | 1,2-dihydroxythis compound |

Dihydrodiol Dehydrogenase Activities

Following the initial dioxygenation, the unstable cis-naphthalene dihydrodiol is acted upon by cis-1,2-dihydro-1,2-dihydroxythis compound dehydrogenase. nih.govgavinpublishers.com This NAD+-dependent enzyme catalyzes the oxidation of the dihydrodiol, leading to the rearomatization of the ring and the formation of 1,2-dihydroxythis compound. nih.govwikipedia.orgenzyme-database.org This step is essential for preparing the molecule for the subsequent ring cleavage. The systematic name for this enzyme is cis-1,2-dihydrothis compound-1,2-diol:NAD+ 1,2-oxidoreductase. wikipedia.org The activity of this dehydrogenase is a key step in the "upper pathway" of this compound degradation, which encompasses the conversion of this compound to salicylate. nih.govfrontiersin.org

Lower Pathway: Salicylate to Central Carbon Metabolism (e.g., Krebs Cycle Intermediates)

The metabolic steps from salicylate to intermediates of the central carbon metabolism, such as the Krebs (TCA) cycle, are collectively referred to as the "lower pathway". nih.govfrontiersin.org In many this compound-degrading bacteria, particularly Pseudomonas species, the genes for this pathway are organized in the sal operon. frontiersin.org Salicylate is a central intermediate in this degradation sequence. nih.govmdpi.com Depending on the microbial species, salicylate can be further metabolized through different routes, most commonly leading to the formation of catechol or gentisate. nih.gov

Catechol Dioxygenase Mechanisms (Meta- and Ortho-Cleavage)

In many bacteria, salicylate is first converted to catechol by the enzyme salicylate 1-hydroxylase. nih.gov Catechol, a dihydroxylated benzene (B151609) ring, is then subject to aromatic ring cleavage by catechol dioxygenases. nih.govasm.org This is a critical step where the aromatic ring is opened, facilitating further degradation. There are two primary mechanisms for this cleavage:

Ortho-cleavage (intradiol cleavage): Catalyzed by catechol 1,2-dioxygenase, this mechanism breaks the bond between the two hydroxyl-bearing carbon atoms of the aromatic ring, producing cis,cis-muconate (B1241781). nih.govresearchgate.net

Meta-cleavage (extradiol cleavage): Catalyzed by catechol 2,3-dioxygenase, this pathway cleaves the bond adjacent to the hydroxyl groups, resulting in the formation of 2-hydroxymuconic semialdehyde. nih.govresearchgate.netresearchgate.net

The presence and induction of these pathways can vary between different bacterial strains. nih.govasm.org For instance, some Pseudomonas species utilize the ortho-pathway during this compound metabolism, while others employ the meta-pathway. nih.govnih.gov

Subsequent Enzymatic Conversions

The products of the initial ring cleavage are further processed by a series of enzymes to generate intermediates that can enter central metabolic pathways.

In the ortho-cleavage pathway , cis,cis-muconate is converted through several steps involving enzymes like muconate cycloisomerase and muconolactone isomerase into β-ketoadipate. β-ketoadipate is then cleaved to form succinyl-CoA and acetyl-CoA, which are intermediates of the Krebs cycle.

In the meta-cleavage pathway , 2-hydroxymuconic semialdehyde is metabolized by enzymes such as 2-hydroxymuconic semialdehyde dehydrogenase and hydrolase. nih.gov This sequence of reactions ultimately yields pyruvate and acetaldehyde, which can also be assimilated into the central carbon metabolism. researchgate.net

Through these enzymatic conversions, the carbon skeleton of this compound is completely mineralized to carbon dioxide and water, providing energy and biomass for the microorganism.

Table 2: Comparison of Catechol Cleavage Pathways

| Cleavage Pathway | Key Enzyme | Cleavage Position | Initial Product | End Products for Krebs Cycle |

|---|---|---|---|---|

| Ortho (intradiol) | Catechol 1,2-dioxygenase | Between hydroxyl groups | cis,cis-muconate | Succinyl-CoA, Acetyl-CoA |

| Meta (extradiol) | Catechol 2,3-dioxygenase | Adjacent to hydroxyl groups | 2-hydroxymuconic semialdehyde | Pyruvate, Acetaldehyde |

Alternative Initial Oxidation Pathways

While the this compound dioxygenase (1,2-dioxygenation) pathway is the most extensively studied, some microorganisms employ alternative initial oxidation strategies.

2,3-Dioxygenation: The thermophilic bacterium Bacillus thermoleovorans Hamburg 2 initiates this compound degradation by dioxygenation at the 2,3-position to yield 2,3-dihydroxythis compound. nih.govethz.chnih.gov This is in contrast to the more common 1,2-dioxygenation. nih.gov

Monooxygenation: Some fungal and bacterial systems utilize monooxygenases (hydroxylases) for the initial attack. researchgate.net For example, some yeasts can oxidize this compound to 1-naphthol (B170400) and 2-naphthol (B1666908). researchgate.net This is often a detoxification reaction rather than a primary growth pathway. In some Mycobacterium species, both monooxygenation and dioxygenation can occur. researchgate.net

Gentisate Pathway: In some bacteria, such as certain Rhodococcus species, salicylate is not converted to catechol but is hydroxylated by salicylate 5-hydroxylase to form gentisate. nih.govnih.gov The gentisate is then cleaved and metabolized to enter the central metabolic pathways. nih.gov

Anaerobic Degradation Mechanisms (e.g., Nitrate-Reducing Conditions)

This compound can also be biodegraded in the absence of oxygen by anaerobic microorganisms. asm.org This process is significantly slower than aerobic degradation and relies on alternative electron acceptors. Nitrate (B79036) is a commonly used electron acceptor in these conditions. researchgate.netnih.gov

Under nitrate-reducing (denitrifying) conditions, certain bacteria can utilize this compound as an electron donor and carbon source. researchgate.netnih.gov Several pure cultures, including strains related to Pseudomonas and Vibrio, have been isolated that are capable of nitrate-dependent anaerobic this compound degradation. asm.orgnih.gov In these organisms, the degradation of this compound is coupled to the reduction of nitrate, often to nitrite or dinitrogen gas. asm.orgnih.gov Enriched mixed bacterial consortia have also been shown to effectively degrade this compound under these conditions, with mineralization occurring within weeks. researchgate.netnih.gov

The initial activation of the stable this compound molecule under anaerobic conditions is a key, energetically challenging step. Unlike the aerobic pathway that uses oxygenases, anaerobic activation is thought to involve carboxylation, where a carboxyl group is added to the aromatic ring. This carboxylation makes the molecule more susceptible to subsequent reductive degradation steps.

Initial Activation and Ring Carboxylation

Under anaerobic conditions, the initial step in the microbial degradation of this compound is an activation reaction involving carboxylation. nih.govnih.govasm.org This process is a key strategy for destabilizing the highly stable aromatic ring system in the absence of oxygen. nih.gov Studies using sulfidogenic consortia have demonstrated that this compound is directly carboxylated to 2-naphthoic acid. nih.govresearchwithrutgers.comnih.gov This initial reaction is catalyzed by a key enzyme, this compound carboxylase, which belongs to the UbiD-like family of (de)carboxylases. nih.govasm.org

Research using isotopically labeled bicarbonate ([13C]bicarbonate) has confirmed that the carboxyl group is derived from inorganic carbon in the medium. nih.govnih.gov This carboxylation is a crucial, energy-requiring step that transforms the nonpolar this compound molecule into a more reactive intermediate, priming it for subsequent metabolic reactions. nih.govnih.gov The enzymatic reaction is highly oxygen-sensitive and has been observed in cell-free extracts of this compound-degrading cultures. nih.gov This activation mechanism serves as a model for the anaerobic degradation of other non-substituted polycyclic aromatic hydrocarbons (PAHs) and even benzene. asm.org

Subsequent Anaerobic Metabolic Fates

Following the initial carboxylation, the anaerobic degradation of this compound proceeds through a series of reduction and ring-cleavage steps. The product of carboxylation, 2-naphthoic acid, is first converted to its coenzyme A (CoA) thioester, 2-naphthoyl-CoA. nih.govresearchgate.net This intermediate is the substrate for a series of dearomatizing reactions. nih.gov

The metabolic pathway involves the stepwise reduction of the aromatic ring system to overcome its resonance energy. nih.govnih.gov The process begins with the reduction of the non-substituted ring of 2-naphthoyl-CoA, leading to intermediates such as 5,6,7,8-tetrahydro-2-naphthoic acid. nih.govresearchgate.net This is followed by the reduction of the substituted ring. nih.govresearchgate.net A series of novel aryl-CoA reductases carry out these electron-transfer steps. nih.gov Eventually, fully reduced intermediates like decahydro-2-naphthoic acid are formed. nih.gov Once the rings are saturated, the molecule undergoes ring cleavage, which is thought to proceed through a mechanism similar to β-oxidation. nih.govresearchgate.net This sequence of reduction and cleavage ultimately breaks down the fused ring structure into smaller molecules that can enter central metabolic pathways. nih.gov

Molecular and Genetic Basis of this compound Biodegradation

The genetic framework enabling microorganisms to degrade this compound is extensively studied, particularly in aerobic bacteria like Pseudomonas. The genes responsible are typically organized and regulated to ensure efficient catabolism of the hydrocarbon.

This compound Degradation Operons and Gene Clusters (e.g., nah and sal clusters)

The genes for this compound catabolism are commonly organized into two distinct operons or gene clusters: the upper pathway (nah) and the lower pathway (sal). frontiersin.orgnih.govmdpi.com

The Upper (nah) Operon : This cluster of genes, often designated nahA through nahF, encodes the enzymes responsible for the initial conversion of this compound into an intermediate compound, salicylic acid. frontiersin.orgnih.gov The process starts with this compound 1,2-dioxygenase, encoded by the nahA genes, which adds two hydroxyl groups to the this compound ring. frontiersin.orgresearchgate.net Subsequent enzymatic reactions lead to the formation of salicylate. frontiersin.org

The Lower (sal) Operon : This operon, which includes genes such as nahG through nahK, encodes the enzymes needed to further break down salicylic acid. frontiersin.orgnih.gov The key enzyme, salicylate hydroxylase (encoded by nahG), converts salicylate to catechol. frontiersin.org The catechol is then processed through a meta-cleavage pathway, ultimately yielding pyruvate and acetaldehyde, which can be assimilated into the cell's central metabolism. frontiersin.orgnih.gov In some bacteria, an alternative lower pathway exists where salicylate is metabolized via gentisic acid, encoded by sgp or gen operons. frontiersin.orgmdpi.com

| Operon | Key Genes | Function | Initial Substrate | Final Product (of operon) |

|---|---|---|---|---|

| Upper Pathway (nah) | nahA, B, C, D, E, F | Conversion of this compound to salicylate | This compound | Salicylate |

| Lower Pathway (sal) | nahG, H, I, N, L, M, O, K, J | Conversion of salicylate to central metabolites | Salicylate | Pyruvate and Acetaldehyde |

Plasmid-Mediated Degradation Capabilities (e.g., NAH7 Plasmid)

The genetic capacity to degrade this compound is frequently located on mobile genetic elements, most notably plasmids. frontiersin.orgmdpi.com The archetypal example is the NAH7 plasmid , first identified in Pseudomonas putida G7. nih.govresearchgate.net This 82,232-base-pair, self-transmissible plasmid contains the complete set of genes required for the degradation of this compound to pyruvate and acetaldehyde. nih.gov